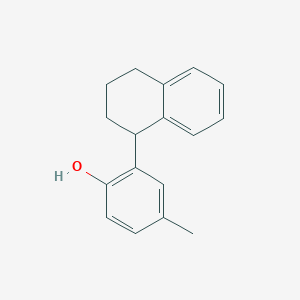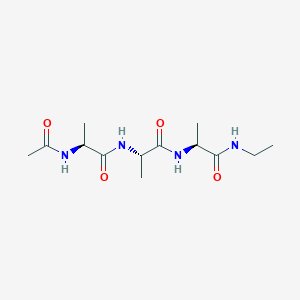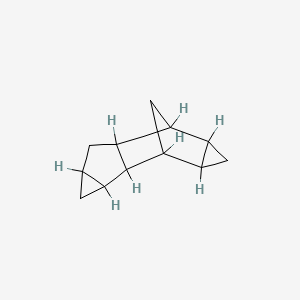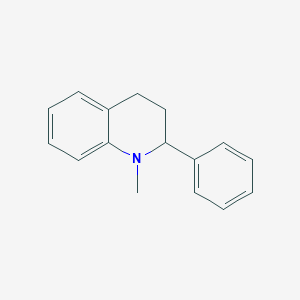
4-Methyl-2-(1,2,3,4-tetrahydronaphthalen-1-yl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-2-(1,2,3,4-tetrahydronaphthalen-1-yl)phenol is an organic compound characterized by a phenolic structure with a methyl group and a tetrahydronaphthalenyl group attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(1,2,3,4-tetrahydronaphthalen-1-yl)phenol typically involves the alkylation of phenol with 4-methyl-1,2,3,4-tetrahydronaphthalene. This reaction can be catalyzed by Lewis acids such as aluminum chloride (AlCl3) under anhydrous conditions. The reaction proceeds through the formation of a carbocation intermediate, which then reacts with the phenol to form the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
4-Methyl-2-(1,2,3,4-tetrahydronaphthalen-1-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form corresponding alcohols using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Alcohols and related derivatives.
Substitution: Halogenated phenols and other substituted derivatives.
Aplicaciones Científicas De Investigación
4-Methyl-2-(1,2,3,4-tetrahydronaphthalen-1-yl)phenol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-Methyl-2-(1,2,3,4-tetrahydronaphthalen-1-yl)phenol involves its interaction with various molecular targets. The phenolic group can participate in hydrogen bonding and electron transfer reactions, influencing biological pathways and enzyme activities. The compound’s structure allows it to interact with cell membranes and proteins, potentially modulating their functions.
Comparación Con Compuestos Similares
Similar Compounds
2-Methyl-2-(4-(1,2,3,4-tetrahydronaphthalen-1-yl)phenoxy)propanoic acid: Similar structure but with a propanoic acid group.
1,2,3,4-Tetrahydronaphthalene: Lacks the phenolic group but shares the tetrahydronaphthalenyl structure.
4-Amino-2-methyl-1-naphthol: Contains an amino group instead of a tetrahydronaphthalenyl group.
Uniqueness
4-Methyl-2-(1,2,3,4-tetrahydronaphthalen-1-yl)phenol is unique due to the presence of both a phenolic group and a tetrahydronaphthalenyl group, which confer distinct chemical and biological properties
Propiedades
Número CAS |
80355-66-4 |
|---|---|
Fórmula molecular |
C17H18O |
Peso molecular |
238.32 g/mol |
Nombre IUPAC |
4-methyl-2-(1,2,3,4-tetrahydronaphthalen-1-yl)phenol |
InChI |
InChI=1S/C17H18O/c1-12-9-10-17(18)16(11-12)15-8-4-6-13-5-2-3-7-14(13)15/h2-3,5,7,9-11,15,18H,4,6,8H2,1H3 |
Clave InChI |
GNLSZFIMBMIBSE-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)O)C2CCCC3=CC=CC=C23 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[4-(6,7-Dimethoxyisoquinolin-1-yl)phenyl]prop-2-enamide](/img/structure/B14427071.png)



![Bis[bis(trimethylsilyl)methyl]phosphane](/img/structure/B14427098.png)
![2H-Pyran, 2-[1,1-dimethyl-3-(phenylsulfonyl)propoxy]tetrahydro-](/img/structure/B14427108.png)





![3-{4-[(E)-Benzylideneamino]phenyl}-6-bromo-2-methylquinazolin-4(3H)-one](/img/structure/B14427140.png)
